molecular formula C17H16O3 B2904454 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157138-28-7

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2904454
CAS No.: 1157138-28-7
M. Wt: 268.312
InChI Key: DPEAHVSBAOXDDB-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C17H16O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.

    Cyclopropanation: The benzyloxyphenyl intermediate undergoes cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxy)phenyl]cyclopropane-1-carboxylic acid
  • 2-[4-(Ethoxy)phenyl]cyclopropane-1-carboxylic acid
  • 2-[4-(Propoxy)phenyl]cyclopropane-1-carboxylic acid

Uniqueness

2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-17(19)16-10-15(16)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEAHVSBAOXDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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